molecular formula C12H16N2O B7441101 Azepan-1-yl(pyridin-3-yl)methanone

Azepan-1-yl(pyridin-3-yl)methanone

Cat. No. B7441101
M. Wt: 204.27 g/mol
InChI Key: BLOGHYAYHMEERX-UHFFFAOYSA-N
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Description

Azepan-1-yl(pyridin-3-yl)methanone, also known as APM, is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in scientific research due to its potential pharmacological properties.

Scientific Research Applications

  • Analysis of Azepane Isomers in Unregulated Drugs : Nakajima et al. (2012) identified azepane isomers in unregulated drugs found in Tokyo, highlighting its relevance in forensic toxicology and drug analysis (Nakajima et al., 2012).

  • Potential Alzheimer's Disease Treatment : Hafez et al. (2023) investigated benzothiazole-based derivatives, including an azepane derivative, as multitargeted-directed ligands for Alzheimer's disease treatment, demonstrating its potential in neurodegenerative disease therapy (Hafez et al., 2023).

  • Optimization of Azepane Derivatives as PKB Inhibitors : Breitenlechner et al. (2004) optimized novel azepane derivatives for inhibiting protein kinase B, a target in cancer therapy (Breitenlechner et al., 2004).

  • Antimicrobial Activity of Pyrazoline Derivatives : Kumar et al. (2012) synthesized and evaluated the antimicrobial activity of pyrazoline derivatives containing azepane, indicating its use in developing new antimicrobial agents (Kumar et al., 2012).

  • Study of Electronic Absorption and Fluorescence Properties : Al-Ansari (2016) investigated the spectroscopic properties of azepane-containing compounds, which can be relevant in materials science and photophysical studies (Al-Ansari, 2016).

  • Antimycobacterial Evaluation of Pyridine Derivatives : Narasimhan et al. (2011) synthesized and evaluated the antimicrobial and antimycobacterial activities of azepane-containing pyridine derivatives, relevant for tuberculosis and other bacterial infections (Narasimhan et al., 2011).

properties

IUPAC Name

azepan-1-yl(pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(11-6-5-7-13-10-11)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOGHYAYHMEERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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